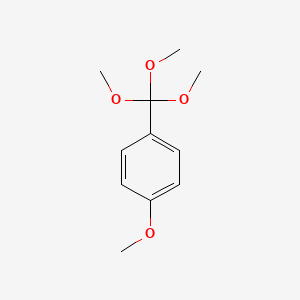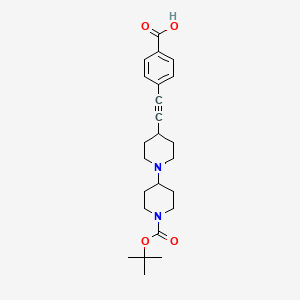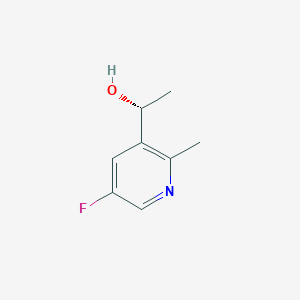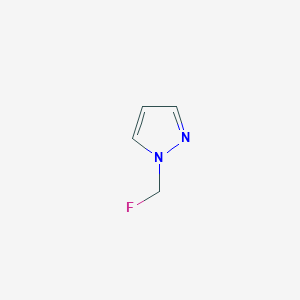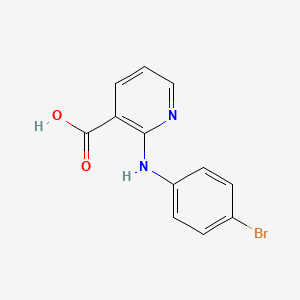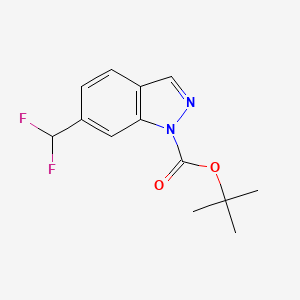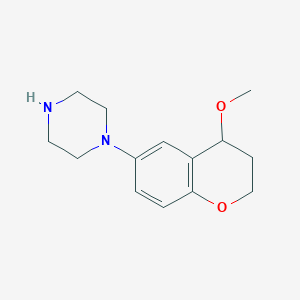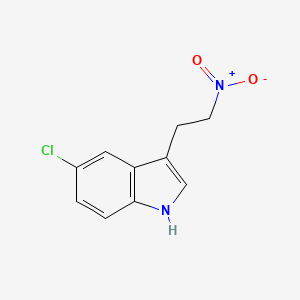
5-Chloro-3-(2-nitroethyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-(2-nitroethyl)-1H-indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a chlorine atom at the 5-position and a nitroethyl group at the 3-position of the indole ring. Indoles are known for their versatility and are widely used in the synthesis of bioactive natural products and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2-nitroethyl)-1H-indole can be achieved through various methods. One common approach involves the Friedel-Crafts alkylation of indoles with nitroalkenes. In this reaction, indoles react with nitroalkenes under the influence of a catalyst, such as a Lewis acid or a photosensitizer like rose bengal, in an environmentally benign medium like water. The reaction proceeds smoothly under visible light irradiation, yielding the desired 3-(2-nitroalkyl)indoles in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors, advanced catalytic systems, and efficient purification techniques to produce the compound on an industrial scale.
化学反应分析
Types of Reactions
5-Chloro-3-(2-nitroethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of 5-chloro-3-(2-aminoethyl)-1H-indole.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
科学研究应用
5-Chloro-3-(2-nitroethyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 5-Chloro-3-(2-nitroethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The chlorine atom and the indole ring structure contribute to the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
2-Nitropyridine: A compound with a nitro group attached to a pyridine ring.
3-Nitropyridine: Similar to 2-nitropyridine but with the nitro group at the 3-position.
5-Chloro-2-nitropyridine: A compound with both a chlorine and a nitro group attached to a pyridine ring.
Uniqueness
5-Chloro-3-(2-nitroethyl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a nitroethyl group allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H9ClN2O2 |
|---|---|
分子量 |
224.64 g/mol |
IUPAC 名称 |
5-chloro-3-(2-nitroethyl)-1H-indole |
InChI |
InChI=1S/C10H9ClN2O2/c11-8-1-2-10-9(5-8)7(6-12-10)3-4-13(14)15/h1-2,5-6,12H,3-4H2 |
InChI 键 |
MVULQUANHVZWPI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CC[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Chloro-4-[(2-methylimidazol-1-yl)methyl]pyridin-2-amine](/img/structure/B13895748.png)
